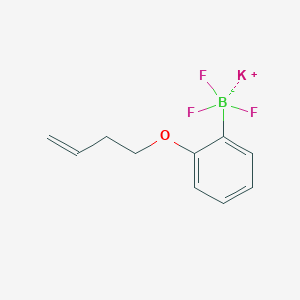
Potassium (2-(but-3-en-1-yloxy)phenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide typically involves the reaction of [2-(but-3-en-1-yloxy)phenyl]boronic acid with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the trifluoroboranuide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The trifluoroboranuide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various boron-containing compounds, which are valuable intermediates in organic synthesis. These products can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide involves its ability to participate in transmetalation reactions. In these reactions, the trifluoroboranuide group transfers from boron to a metal catalyst, facilitating the formation of new chemical bonds. This process is crucial in Suzuki–Miyaura coupling reactions, where the compound acts as a key reagent .
Comparison with Similar Compounds
Similar Compounds
[2-(but-3-en-1-yloxy)phenyl]boronic acid: This compound is a precursor to potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide and shares similar reactivity.
Potassium trifluoroborate salts: These salts are widely used in similar reactions and offer advantages such as stability and compatibility with various reaction conditions.
Uniqueness
Potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide is unique due to its specific structure, which combines the reactivity of the trifluoroboranuide group with the stability provided by the potassium ion. This makes it a versatile reagent in organic synthesis, particularly in reactions requiring high stability and reactivity .
Properties
Molecular Formula |
C10H11BF3KO |
|---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
potassium;(2-but-3-enoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C10H11BF3O.K/c1-2-3-8-15-10-7-5-4-6-9(10)11(12,13)14;/h2,4-7H,1,3,8H2;/q-1;+1 |
InChI Key |
BTJIAKCNTKCWNX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1OCCC=C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















